methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its structure includes a 2H-chromen-2-one core substituted with a methyl group at position 4, a chloro group at position 6, and a [(4-bromo-2-fluorobenzyl)oxy] group at position 5. This compound is part of a broader class of coumarin derivatives studied for their antibacterial and insecticidal properties, as seen in related compounds from marine-derived and synthetic pathways .
Properties
Molecular Formula |
C20H15BrClFO5 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
methyl 2-[7-[(4-bromo-2-fluorophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H15BrClFO5/c1-10-13-6-15(22)18(27-9-11-3-4-12(21)5-16(11)23)8-17(13)28-20(25)14(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3 |
InChI Key |
FAFWKHHYVSGDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Br)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chromen-2-one core, followed by the introduction of the bromo, fluoro, and chloro substituents through various substitution reactions. The final step often involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify substituents.
Substitution: The bromo, fluoro, and chloro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents in place of the bromo, fluoro, or chloro groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its biological activity, including potential therapeutic effects.
Medicine: The compound could serve as a lead compound for the development of new drugs.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Key spectroscopic data from related compounds highlight trends in substituent effects:
Table 2: NMR and Mass Spectrometry Data
- Halogen Effects : The presence of bromine and fluorine in the benzyl group (as in Compound 35 and the target compound) increases molecular weight and polarizability compared to chlorine-only analogs (e.g., Compound 34) .
- Ester Groups : The methyl acetate in the target compound vs. butyl/ethyl esters in others () may influence solubility and metabolic stability.
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